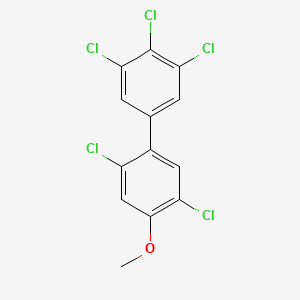
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol is a unique organosilicon compound characterized by its complex structure, which includes multiple trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol typically involves the reaction of silane precursors with appropriate reagents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product. For example, the reaction of tetrakis(trimethylsilyl)silane with methoxy and thiol groups under anhydrous conditions can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions involving silicon-based molecules.
Mechanism of Action
The mechanism by which 1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. The thiol group can form bonds with metal ions, while the trimethylsilyl groups provide steric hindrance and stability. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)silane: A related compound with similar structural features but lacking the methoxy and thiol groups.
2,2,5,5-Tetrakis(trimethylsilyl)-3,3,4,4-tetramethylhexasilane: Another organosilicon compound with multiple trimethylsilyl groups.
Uniqueness
1-Methoxy-2,2,5,5-tetrakis(trimethylsilyl)silolane-1-thiol is unique due to the presence of both methoxy and thiol groups, which provide distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Properties
CAS No. |
921755-60-4 |
|---|---|
Molecular Formula |
C17H44OSSi5 |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
[1-methoxy-1-sulfanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane |
InChI |
InChI=1S/C17H44OSSi5/c1-18-24(19)16(20(2,3)4,21(5,6)7)14-15-17(24,22(8,9)10)23(11,12)13/h19H,14-15H2,1-13H3 |
InChI Key |
PKMREJDCEYWUFF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(C(CCC1([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12625370.png)
![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
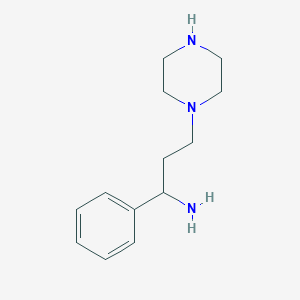
![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)
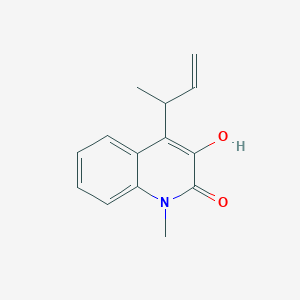
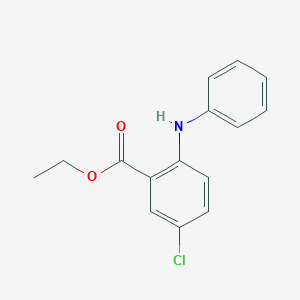
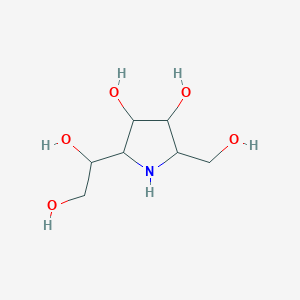
![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
